molecular formula C7H11BrO3 B12552592 (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one CAS No. 193538-54-4

(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B12552592
CAS No.: 193538-54-4
M. Wt: 223.06 g/mol
InChI Key: OUQKGLRPEIEHJI-YFKPBYRVSA-N
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Description

(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dioxolane ring. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the bromination of a precursor compound. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-one with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxolane ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atom in the compound can undergo nucleophilic substitution, leading to the formation of new covalent bonds with target molecules. This reactivity is exploited in biochemical assays to study enzyme-substrate interactions and in drug development to design molecules with specific biological activities .

Comparison with Similar Compounds

Uniqueness: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolane ring structure, which imparts specific reactivity and stability. This makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds that may lack the dioxolane ring and thus have different reactivity profiles.

Properties

CAS No.

193538-54-4

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C7H11BrO3/c1-7(2)10-5(3-4-8)6(9)11-7/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

OUQKGLRPEIEHJI-YFKPBYRVSA-N

Isomeric SMILES

CC1(O[C@H](C(=O)O1)CCBr)C

Canonical SMILES

CC1(OC(C(=O)O1)CCBr)C

Origin of Product

United States

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